![molecular formula C19H22O4 B3939584 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3939584.png)
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in many plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is complex and involves multiple signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also activates the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Moreover, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can induce apoptosis by activating the caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduces the levels of ROS in cells. In addition, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT)-related proteins.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has low toxicity and can be used at high concentrations without affecting cell viability. However, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. Moreover, the pharmacokinetics and bioavailability of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in vivo are not well understood and require further investigation.
Zukünftige Richtungen
There are several future directions for the research on 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. First, the pharmacokinetics and bioavailability of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in vivo need to be investigated to determine its potential as a therapeutic agent. Second, the molecular targets and signaling pathways of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one need to be further elucidated to understand its mechanism of action. Third, the efficacy and safety of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in animal models and clinical trials need to be evaluated. Fourth, the synergistic effects of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one with other drugs or natural compounds need to be explored to enhance its therapeutic potential. Finally, the development of novel delivery systems for 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, such as nanoparticles or liposomes, may improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its various pharmacological properties. It has been shown to have anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro and in vivo. 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also exhibits antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
4-butyl-7-(2-oxocyclohexyl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-3-6-13-11-19(21)23-18-12-14(9-10-15(13)18)22-17-8-5-4-7-16(17)20/h9-12,17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTMHOOXYNEGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)
![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)

![N-(4-{[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939541.png)
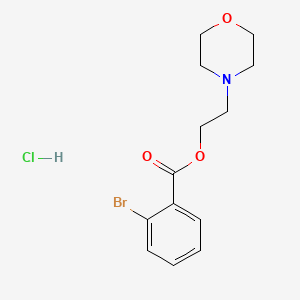

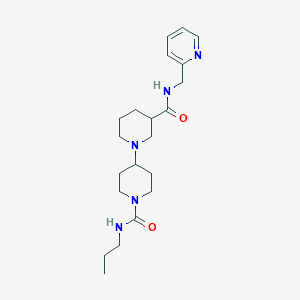
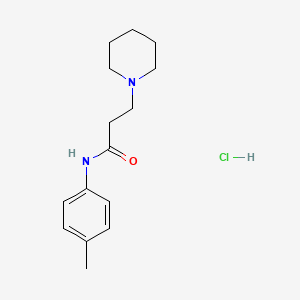
![3-acetyl-1-(4-bromophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3939576.png)
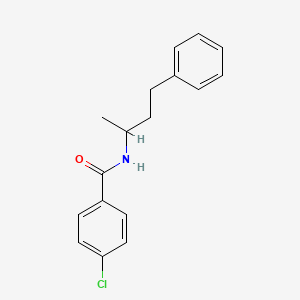
![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939598.png)
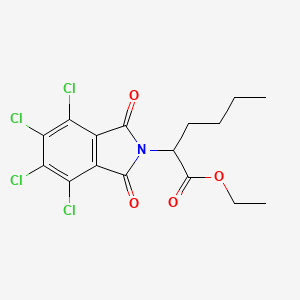
![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939604.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine](/img/structure/B3939610.png)